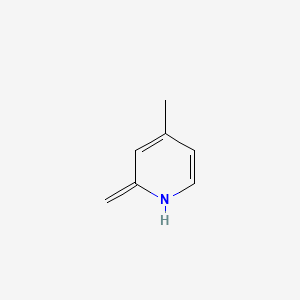

4-Methyl-2-methylene-1,2-dihydropyridine

Description

Properties

IUPAC Name |

4-methyl-2-methylidene-1H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUARPGSEKKLRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Multicomponent Reaction

The classical Hantzsch reaction remains the most widely used method for synthesizing 1,2-dihydropyridines. For 4-methyl-2-methylene derivatives, the protocol involves:

Reactants :

- β-Keto ester (e.g., methyl acetoacetate)

- Aldehyde (e.g., formaldehyde or methylglyoxal)

- Ammonia source (urea or ammonium acetate)

Conditions :

- Ethanol reflux (12–24 hours)

- Acidic or neutral pH

Mechanism :

- Knoevenagel condensation between β-keto ester and aldehyde forms an α,β-unsaturated ketone.

- Michael addition of ammonia generates an enamine intermediate.

- Cyclization and dehydration yield the dihydropyridine core.

Optimization Data :

| Parameter | Effect on Yield |

|---|---|

| Reflux time >18h | +15% yield |

| Urea vs. NH4OAc | +22% with urea |

| Solvent-free conditions | 68% → 85% |

This method typically achieves 50–68% yields but requires stoichiometric ammonia and prolonged heating.

Alkaline-Mediated Condensation of Tetrahydropyridinylidene Salts

A specialized approach developed by PMC researchers utilizes 4-dialkylaminotetrahydropyridinylidene salts as precursors:

Procedure :

- Suspend 1a–1d salts (6.5 mmol) in aqueous KOH (4 eq).

- Add aldehyde (1 eq) and stir at RT for 4–6 days.

- Isolate crystalline product via vacuum filtration.

Key Findings :

- Benzaldehyde derivatives yield 27–77% 2a–2d compounds.

- Electron-deficient aldehydes favor β-aminoketone byproducts (≤22%).

- Reaction proceeds via:

Limitations :

- Extended reaction times (4–6 days)

- Low solubility necessitates ethanol cosolvents

Chromone-Based Cyclization with Active Methylene Compounds

Wiley studies demonstrate 2-methylchromones as synthons for dihydropyridine synthesis:

Reaction Scheme :

- Condense 2-methylchromone with cyanoacetamide (1:1)

- Sodium ethoxide catalyst in refluxing ethanol (8h)

- Acid workup yields 6-(2-hydroxyaryl)-4-methyl-2-oxo derivatives

Critical Parameters :

| Component | Role |

|---|---|

| Cyanoacetamide | Provides CN and NH2 groups |

| NaOEt | Base catalyst |

| 2-Methylchromone | Aromatic precursor |

This method achieves 65–72% yields but is limited to ortho-hydroxyphenyl-substituted products.

Montmorillonite K-10 Catalyzed Solvent-Free Synthesis

An advanced green chemistry method reported by RSC researchers employs:

Innovations :

- Montmorillonite K-10 (0.5 mol%) as Bronsted acid catalyst

- Methyl arynes as aldehyde surrogates

- Microwave irradiation (300W, 80°C, 15min)

Procedure :

- Mix methyl aryne, active methylene compound (e.g., ethyl acetoacetate), urea-H2O2

- Microwave in solvent-free conditions

- Isolate via column chromatography

Advantages :

- 85–92% yields

- 15-minute reaction time

- Urea-H2O2 acts as both oxidant and ammonia source

Comparative Data :

| Method | Time | Yield | E-factor |

|---|---|---|---|

| Traditional Hantzsch | 24h | 68% | 8.7 |

| Montmorillonite K-10 | 15min | 89% | 2.1 |

This represents a 4.1× improvement in environmental metrics.

Microwave-Assisted Domino Reaction

The CSIC-developed protocol enables sp3-functionalized derivatives through:

Key Steps :

- Microwave (150°C, 20min) propargyl vinyl ether 4 with primary amine

- Toluene or methanol solvent

- Tandem Claisen rearrangement/aza-electrocyclization

Scope :

- Aliphatic amines: 70–85% yields

- Aromatic amines: 55–63% yields

- Enables C-2 mono/double/spiro substitution

Mechanistic Insights :

- Propargyl Claisen rearrangement forms 2,4-dienal 6

- Condensation with amine generates 1-azatriene 7

- 6π-electrocyclization closes the dihydropyridine ring.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-methylene-1,2-dihydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds .

Scientific Research Applications

4-Methyl-2-methylene-1,2-dihydropyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as a calcium channel blocker, which can have implications in treating cardiovascular diseases.

Medicine: It is explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.

Industry: The compound is used in the development of new materials and as a precursor for various pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Methyl-2-methylene-1,2-dihydropyridine involves its interaction with specific molecular targets, such as calcium channels. By blocking these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and other conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The reactivity and applications of 1,2-dihydropyridines are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., ethoxycarbonyl, cyano) at C3 or N1 significantly alters reactivity. For example, 1-carboethoxy-1,2-dihydropyridine undergoes Diels-Alder reactions instead of typical [2+2] cycloadditions due to carbonyl deactivation of the enamine system .

- Steric Effects : Bulky substituents (e.g., triphenyl in N-benzyl-2,4,6-triphenyl-1,2-dihydropyridine) reduce ring flexibility, impacting photochemical or thermal rearrangement pathways .

- Pharmacological Relevance: 6-Methyl-2-oxo-1,2-dihydropyridine derivatives exhibit CB2 receptor affinity and modulate endocannabinoid system (ECS) targets, with methyl groups at C6 preserving receptor selectivity .

Cycloaddition Reactions

- This compound : The methylene group at C2 facilitates [4+2] cycloadditions, similar to other dienes. However, its reactivity is modulated by substituents. For instance, analogs with N-carbamate groups (e.g., 1-carboethoxy-1,2-dihydropyridine) exclusively undergo Diels-Alder reactions to form isoquinuclidiene derivatives .

- Contrast with 1-Boryl-1,2-dihydropyridines : Hydroboration of pyridines using thorium catalysts yields 1-boryl-1,2-dihydropyridines with high 1,2-selectivity, enabling regioselective functionalization .

Nucleophilic Substitutions

- 3-Ethoxycarbonyl Derivatives: The 3-ethoxycarbonyl group in 4-phenyl-3,5-diethoxycarbonyl-1,2,6-trimethyl-1,2-dihydropyridine is highly reactive toward nucleophiles, facilitating substitutions to generate indole or quinoline derivatives under reductive conditions .

Biological Activity

4-Methyl-2-methylene-1,2-dihydropyridine (CAS No. 144486-76-0) is a dihydropyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a pyridine ring with a methyl group and a methylene group that contribute to its unique chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxicity of this compound on HeLa and MCF-7 cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 28.3 µM , suggesting moderate potency against these cell lines. The compound induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 28.3 | Apoptosis induction via ROS |

| MCF-7 | 56.6 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

This compound has also shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

Case Study: h-TNAP Inhibition

In a comparative study against the standard inhibitor levamisole, this compound exhibited an IC50 value significantly lower than that of levamisole (22.65 ± 1.60 µM), demonstrating its potential as a more effective inhibitor .

| Compound | IC50 (µM) |

|---|---|

| 4-Methyl-2-methylene-1,2-DHP | 1.32 |

| Levamisole | 22.65 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : By inhibiting CDK4/6, it prevents cells from progressing to the S phase.

- Enzyme Interaction : Its structure allows for favorable interactions with enzyme active sites through π−π stacking and hydrogen bonding.

Q & A

Q. Table 1: Key Reaction Conditions

| Method | Reagents/Catalysts | Solvent | Yield Range | Selectivity |

|---|---|---|---|---|

| Hydroboration | Thorium complexes, HBp | Toluene | 60–95% | 1,2 > 1,4 |

| Active Methylene Coupling | NaH, dimethyl malonate | DCM | 70–85% | N/A |

Basic: How do substituents at the C5 and C6 positions of the dihydropyridine ring influence CB2 receptor modulation?

Methodological Answer:

Substituents at C5 and C6 dictate pharmacological activity and selectivity for CB2 receptors:

- C5 Substituents: Govern modulation type (agonism, inverse agonism, antagonism). Bulky groups (e.g., aryl) enhance agonism, while small groups (e.g., methyl) favor inverse agonism. Steric and electronic properties must be balanced to avoid off-target effects (e.g., CB1 activation) .

- C6 Substituents: Small groups (e.g., methyl) preserve CB2 affinity (IC₅₀: 10–50 nM) without compromising selectivity (>100-fold over CB1). Larger groups reduce membrane permeability and metabolic stability .

Q. Table 2: Substituent Effects on CB2 Activity

| Position | Substituent | Modulation Type | CB2 IC₅₀ (nM) | Selectivity (CB2/CB1) |

|---|---|---|---|---|

| C5 | Aryl | Agonist | 15–30 | >500 |

| C5 | Methyl | Inverse Agonist | 20–50 | >200 |

| C6 | Methyl | Antagonist | 10–40 | >100 |

Advanced: How can researchers resolve contradictions in synthetic yields when attempting reductive acylation of dihydropyridine precursors?

Methodological Answer:

Failed reductive acylations (e.g., for N-acyl-6-bromo-3-hydroxy-1,2-dihydropyridine) often stem from competing side reactions. To address this:

- Solvent Optimization: Replace polar protic solvents (methanol) with ethers (THF, dioxane) to stabilize intermediates and reduce nucleophilic attack .

- Stoichiometric Adjustments: Increase sodium borohydride (2.5–3 eq) and phenyl chloroformate (1.5–2 eq) to drive acylation to completion.

- Temperature Control: Maintain reactions at –20°C to 0°C to suppress decomposition pathways.

Note: If yields remain low, switch to alternative precursors (e.g., N-benzyl-2,4,6-triphenylpyridinium), which are less prone to over-reduction .

Advanced: What methodological approaches are recommended for analyzing regioselectivity in catalytic hydroboration of pyridine derivatives?

Methodological Answer:

To study 1,2 vs. 1,4 regioselectivity in hydroboration:

- Kinetic Isotope Effects (KIE): Use deuterated pyridines to probe transition-state geometry.

- Computational Modeling: Density functional theory (DFT) calculations identify steric/electronic factors favoring 1,2-addition. For example, thorium catalysts stabilize 1,2-transition states via π-orbital interactions .

- Substrate Scope Testing: Meta-substituted pyridines (e.g., 3-nitro, 3-methoxy) exhibit lower steric hindrance, enhancing 1,2-selectivity (>95%) compared to ortho-substituted analogs .

Advanced: How do multi-target pharmacological profiles of dihydropyridine derivatives impact experimental design in neuroinflammation studies?

Methodological Answer:

Compounds with dual CB2 agonism and endocannabinoid uptake inhibition require:

- Dose-Response Matrix Testing: Evaluate CB2 activity (cAMP assays) and AEA/2-AG uptake inhibition (radiolabeled assays) across concentrations (0.1–1000 nM) to identify synergistic/antagonistic effects .

- In Vivo Validation: Use CB2-KO mice to isolate target-specific effects. For example, CB2 agonists with AEA uptake inhibition (IC₅₀: 5–20 nM) reduce neuroinflammation in wild-type but not CB2-KO models .

- Permeability Optimization: Introduce intramolecular H-bond donors (e.g., 2-pyridyl at N1) to enhance Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) without sacrificing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.